molecular formula C14H20O B15260296 4,4-Dimethyl-1-phenylcyclohexan-1-ol

4,4-Dimethyl-1-phenylcyclohexan-1-ol

Cat. No.: B15260296
M. Wt: 204.31 g/mol
InChI Key: GRKGBKSQSXETJQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylcyclohexan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a cyclohexanol derivative characterized by the presence of two methyl groups and a phenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-phenylcyclohexan-1-ol typically involves the hydrogenation of 4,4-Dimethyl-1-phenylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The choice of catalyst and reaction conditions is critical to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-phenylcyclohexan-1-ol
  • 4,4-Dimethylcyclohexanol
  • 1-Phenylcyclohexanol

Uniqueness

4,4-Dimethyl-1-phenylcyclohexan-1-ol is unique due to the presence of both methyl groups and a phenyl group on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4,4-dimethyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-13(2)8-10-14(15,11-9-13)12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3

InChI Key

GRKGBKSQSXETJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C2=CC=CC=C2)O)C

Origin of Product

United States

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